alpha-Acetamido-N-isobutyl-beta-phenylacrylamide
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Overview
Description
Alpha-Acetamido-N-isobutyl-beta-phenylacrylamide is a chemical compound with the molecular formula C15H20N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Acetamido-N-isobutyl-beta-phenylacrylamide typically involves the reaction of isobutylamine with phenylacrylic acid in the presence of acetic anhydride. The reaction conditions include maintaining a temperature of around 50-60°C and using a suitable solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis method. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Alpha-Acetamido-N-isobutyl-beta-phenylacrylamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Acetamido-N-isobutyl-beta-phenylacrylamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which alpha-Acetamido-N-isobutyl-beta-phenylacrylamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, leading to the modulation of biochemical processes.
Comparison with Similar Compounds
Alpha-Acetamido-N-isobutyl-beta-phenylacrylamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
N-isobutyl-phenylacrylamide: This compound lacks the acetamido group present in this compound.
Beta-phenylacrylamide: This compound has a different amide group placement compared to this compound.
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Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-acetamido-N-(2-methylpropyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)10-16-15(19)14(17-12(3)18)9-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
JHYOKMWELVCJKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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